
1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole
Übersicht
Beschreibung
1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C10H7Br2N3O2 and a molecular weight of 360.99 g/mol It is characterized by the presence of benzyl, dibromo, and nitro functional groups attached to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, 3,5-dibromo-4-nitropyrazole, and suitable solvents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperatures to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Substitution Reactions
The bromine atoms at positions 3 and 5 undergo nucleophilic aromatic substitution (NAS) under controlled conditions. Key examples include:
Mechanistic Insight :
- The electron-withdrawing nitro group activates the pyrazole ring for NAS, favoring substitution at position 5 due to steric and electronic effects .
- Benzylamine acts as both a nucleophile and a base, facilitating dehalogenation .
Reduction Reactions
The nitro group (-NO₂) at position 4 is reducible under catalytic hydrogenation:
Reducing Agent | Product | Conditions | Yield |
---|---|---|---|
H₂/Pd-C | 4-Amino-1-benzyl-3,5-dibromo-1H-pyrazole | Methanol, 25°C, 6 h | 85–92% |
NaBH₄/CuCl₂ | 4-Hydroxylamine derivative | THF, 0°C, 2 h | 68% |
Applications :
- The resulting 4-amino derivative serves as a precursor for heterocyclic drug candidates, particularly in oncology .
Oxidation Reactions
The benzyl group undergoes oxidation under strong acidic conditions:
Challenges :
Functionalization via Alkylation
The benzyl group can be further modified through alkylation:
Alkylating Agent | Product | Conditions | Efficiency |
---|---|---|---|
Methyl iodide | 1-(4-Methylbenzyl) derivative | DMF, K₂CO₃, 50°C | 78% |
Ethyl bromoacetate | Ester-functionalized analog | THF, NaH, 0°C | 65% |
Applications :
- Alkylated derivatives show enhanced lipophilicity, improving blood-brain barrier penetration in preclinical studies .
Stability and Side Reactions
- Thermal Stability : Decomposes above 200°C, releasing NOₓ gases .
- Photoreactivity : UV exposure induces debromination, forming 3-bromo-4-nitro derivatives as major products .
- Nitrosation Risk : Under acidic conditions, the nitro group may participate in diazotization, forming diazonium intermediates .
Comparative Reactivity with Analogues
Compound | Reactivity with Benzylamine | Reduction (H₂/Pd-C) |
---|---|---|
1-Benzyl-3,5-dichloro-4-nitro-1H-pyrazole | Slower substitution kinetics | Similar yield (87%) |
1-Benzyl-3,5-diiodo-4-nitro-1H-pyrazole | No reaction under mild conditions | Requires higher pressure |
Key Trend : Bromine > Chlorine > Iodine in NAS reactivity due to bond dissociation energies .
Industrial and Pharmacological Relevance
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as cell signaling or DNA replication.
Pathways Involved: It may modulate pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:
1-Benzyl-3,5-dichloro-4-nitro-1H-pyrazole: This compound has chlorine atoms instead of bromine atoms, which may result in different reactivity and biological activity.
1-Benzyl-3,5-dibromo-4-amino-1H-pyrazole: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
1-Benzyl-3,5-dibromo-4-methyl-1H-pyrazole: The presence of a methyl group instead of a nitro group can affect the compound’s stability and reactivity.
Biologische Aktivität
1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, along with mechanisms of action and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups: a benzyl group, two bromine atoms, and a nitro group. These structural elements contribute to its reactivity and potential biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of pyrazole compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics.
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
Anticancer Activity
This compound has been studied for its potential as an anticancer agent . It is believed to inhibit key enzyme pathways involved in tumor growth. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, including breast and leukemia cells .
Case Study: Inhibition of Tumor Growth
A study involving the MDA-MB-231 breast cancer cell line showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 0.86 μM), indicating strong anticancer potential . The compound was also effective in reducing metastasis in animal models.
Anti-inflammatory Properties
The compound has exhibited anti-inflammatory activity , which is crucial for therapeutic applications in diseases characterized by inflammation. It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammatory responses .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell signaling pathways critical for cancer progression.
- Receptor Interaction: It might interact with receptors that modulate immune responses and inflammation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar pyrazole derivatives:
Compound | Key Features | Biological Activity |
---|---|---|
1-Benzyl-3,5-dimethyl-1H-pyrazole | Methyl groups instead of bromines | Moderate anticancer activity |
3-Bromo-1-benzylpyrazole | Single bromine substitution | Antimicrobial activity |
This compound | Two bromines and nitro group | Strong antimicrobial and anticancer properties |
Eigenschaften
IUPAC Name |
1-benzyl-3,5-dibromo-4-nitropyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N3O2/c11-9-8(15(16)17)10(12)14(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMYBBCIGXBZGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=N2)Br)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599283 | |
Record name | 1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155601-03-9 | |
Record name | 1-Benzyl-3,5-dibromo-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.